
α-アセチルジゴキシン
概要
説明
アセチルジゴキシンは、植物のジギタリス・ラナタ から得られる強心性配糖体です。これはジゴキシンのアセチル化形態であり、うっ血性心不全や心房細動などの様々な心臓病の治療に広く使用されています 。アセチルジゴキシンは心筋の収縮力を高めるため、心臓病学において貴重な治療薬となっています。
2. 製法
合成経路と反応条件: アセチルジゴキシンは、ジギタリス・ラナタの葉に含まれる配糖体であるラナトシドCから合成できます。このプロセスには、酢酸とメトキシドナトリウムによる前処理を組み合わせた方法が用いられます。酢酸は、ジギラニダーゼによって媒介される脱グルコシル化を活性化し、ジゴキシンとアセチルジゴキシンの量を増やします。メトキシドナトリウムはラナトシドCをデスラノシド に加水分解し、その後ジゴキシンに変換されます。
工業的生産方法: アセチルジゴキシンの工業的生産には、ジギタリス・ラナタの葉からラナトシドCを抽出し、化学的前処理と精製工程を行う方法が用いられます。最終生成物の純度と濃度は、通常高速液体クロマトグラフィー(HPLC) を使用して決定されます。
科学的研究の応用
Pharmacological Properties
Mechanism of Action
Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .
Pharmacodynamics
The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:
- Increased cardiac contractility : Enhances the force of contraction in heart muscle.
- Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.
- Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .
Clinical Applications
Heart Failure Management
Alpha-acetyldigoxin is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of alpha-acetyldigoxin resulted in significant improvements in cardiac dynamics and patient symptoms .
Atrial Fibrillation and Flutter
Due to its ability to slow AV nodal conduction, alpha-acetyldigoxin is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .
Emerging Research and Case Studies
Recent studies have begun to explore the anticancer potential of alpha-acetyldigoxin and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .
Case Study Insights
- Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including alpha-acetyldigoxin, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that alpha-acetyldigoxin may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .
Comparative Data Table
作用機序
アセチルジゴキシンは、心臓細胞のNa+/K±ATPaseポンプを阻害することによって作用を発揮します。この阻害は細胞内ナトリウム濃度の上昇を引き起こし、その結果細胞内カルシウム濃度が上昇します。カルシウム濃度の上昇により、心筋の収縮力が強化されます。さらに、アセチルジゴキシンは、低酸素誘導因子1α(HIF-1α)や核因子κB(NF-κB)など、他の分子標的に作用し、抗腫瘍効果を発揮することが示されています .
類似の化合物:
ジゴキシン: アセチルジゴキシンの母体化合物であり、心臓病学で広く使用されています。
ジギトキシン: 治療効果は似ていますが、薬物動態が異なる別の強心性配糖体です。
アセチルジゴキシンの独自性: アセチルジゴキシンは、アセチル基により特徴付けられます。このアセチル基は、薬物動態を修飾し、治療効果を強化する可能性があります。ジゴキシンと比較して、アセチルジゴキシンは吸収、分布、代謝、排泄特性が異なる場合があり、特定の臨床状況において貴重な代替薬となります。
生化学分析
Biochemical Properties
Alpha-Acetyldigoxin increases the contractility of the heart by its positive inotropic effect on cardiac muscle . The exact enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet .
Cellular Effects
It is known to influence cell function by increasing the contractility of the heart .
Molecular Mechanism
The molecular mechanism of action of Alpha-Acetyldigoxin is not fully annotated yet . It is known to exert its effects at the molecular level by increasing the contractility of the heart .
準備方法
Synthetic Routes and Reaction Conditions: Acetyldigoxin can be synthesized from lanatoside C, a glycoside found in Digitalis lanata leaves. The process involves a combination of pretreatments with acetic acid and sodium methoxide. Acetic acid activates deglucosylation mediated by digilanidase, increasing the amounts of digoxin and acetyldigoxin. Sodium methoxide hydrolyzes lanatoside C to deslanoside, which is then converted to digoxin .
Industrial Production Methods: Industrial production of acetyldigoxin involves the extraction of lanatoside C from Digitalis lanata leaves, followed by chemical pretreatment and purification processes. High-performance liquid chromatography (HPLC) is commonly used to determine the purity and concentration of the final product .
化学反応の分析
反応の種類: アセチルジゴキシンは、加水分解、酸化、還元など様々な化学反応を起こします。この化合物は酵素やその他の生体分子と相互作用することが知られており、治療効果につながります。
一般的な試薬と条件:
加水分解: アセチルジゴキシンは、酸性または塩基性条件下でジゴキシンに加水分解することができます。
酸化: この化合物は、酸化剤の存在下で酸化反応を起こすことができます。
生成される主な生成物: アセチルジゴキシンの加水分解によって生成される主な生成物は、ジゴキシンです。その他の反応は、使用される特定の条件と試薬に応じて、様々な代謝産物を生じます。
類似化合物との比較
Digoxin: The parent compound of acetyldigoxin, widely used in cardiology.
Digitoxin: Another cardiac glycoside with similar therapeutic effects but different pharmacokinetic properties.
Lanatoside C: A precursor to acetyldigoxin and digoxin, found in Digitalis lanata
Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .
生物活性
Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Alpha-Acetyldigoxin primarily functions by inhibiting the Na, K-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na/Ca exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .
Pharmacokinetics
Alpha-Acetyldigoxin is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .
Biological Activity and Effects
The biological activity of alpha-acetyldigoxin extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .
Table 1: Comparison of Biological Activities
Activity Type | Alpha-Acetyldigoxin | Digoxin | Other Cardiac Glycosides |
---|---|---|---|
Cardiotonic Effect | High | High | Variable |
Anticancer Potential | Yes | Limited | Yes |
Bioavailability | High | Moderate | Variable |
Duration of Action | Long | Short | Variable |
Case Studies
- Heart Failure Management : In a clinical study involving patients with chronic heart failure, alpha-acetyldigoxin was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .
- Cancer Therapeutics : A study evaluated the effects of alpha-acetyldigoxin on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .
Research Findings
Research has highlighted the isoform-specific binding affinities of alpha-acetyldigoxin to Na, K-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .
Table 2: Isoform Binding Affinities
Glycoside | α1β1 Affinity | α2β1 Affinity | α3β1 Affinity |
---|---|---|---|
Alpha-Acetyldigoxin | Moderate | Low | Low |
Digoxin | High | Moderate | Low |
Ouabain | High | High | Moderate |
特性
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJSYYYURVNQU-DXJNJSHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203630 | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-98-8 | |
Record name | α-Acetyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5511-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Acetyldigoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyldigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-Acetyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-ACETYLDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。